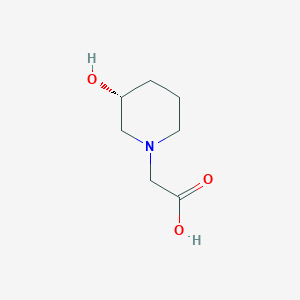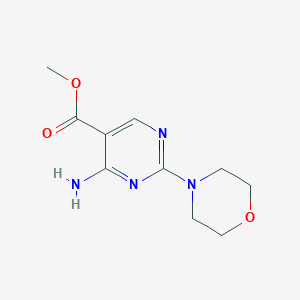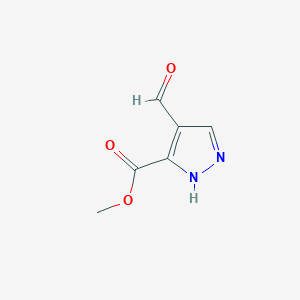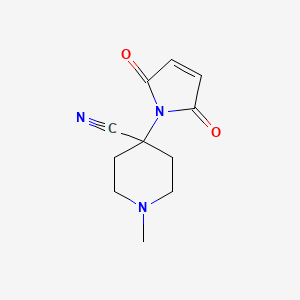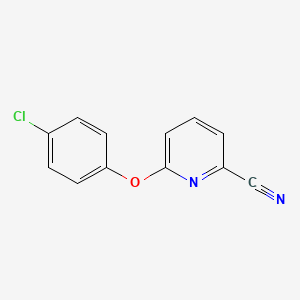
6-(4-Chlorophenoxy)pyridine-2-carbonitrile
Descripción general
Descripción
6-(4-Chlorophenoxy)pyridine-2-carbonitrile is a chemical compound with the CAS Number 1384428-94-7 . It has a molecular weight of 230.65 . The IUPAC name for this compound is 6-(4-chlorophenoxy)-2-pyridinecarbonitrile .
Molecular Structure Analysis
The InChI code for 6-(4-Chlorophenoxy)pyridine-2-carbonitrile is 1S/C12H7ClN2O/c13-9-4-6-11(7-5-9)16-12-3-1-2-10(8-14)15-12/h1-7H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
6-(4-Chlorophenoxy)pyridine-2-carbonitrile is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
-
Chemical Synthesis
- Summary of the application : “6-(4-Chlorophenoxy)pyridine-2-carbonitrile” is a chemical compound with the CAS Number: 1384428-94-7 . It is used in chemical synthesis .
- Results or outcomes obtained : The outcome of using this compound in chemical synthesis would be the production of a new compound. The exact results would depend on the specific reaction it’s used in .
-
Agrochemical and Pharmaceutical Industries
- Summary of the application : Trifluoromethylpyridines, which could potentially include derivatives of “6-(4-Chlorophenoxy)pyridine-2-carbonitrile”, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
- Results or outcomes obtained : The results of using trifluoromethylpyridines in agrochemicals and pharmaceuticals include the protection of crops from pests and the development of new pharmaceutical and veterinary products .
-
Catalysis
- Summary of the application : Magnetically recoverable nano-catalysts can be used in the synthesis of pyridine derivatives . Pyridine derivatives are an important category of heterocyclic compounds, which show a wide range of excellent biological activities .
- Results or outcomes obtained : The results of using these catalysts in chemical reactions include the synthesis of pyridine derivatives with various biological activities .
-
Material Safety
- Summary of the application : “6-(4-Chlorophenoxy)pyridine-2-carbonitrile” is classified as a combustible, acute toxic compound .
- Methods of application or experimental procedures : This classification is used in the handling and storage of the compound to ensure safety .
- Results or outcomes obtained : The outcome of this application is the safe handling and storage of the compound .
-
Pharmaceuticals
- Summary of the application : Trifluoromethylpyridines, which could potentially include derivatives of “6-(4-Chlorophenoxy)pyridine-2-carbonitrile”, are used in the pharmaceutical industry . Several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Results or outcomes obtained : The results of using trifluoromethylpyridines in pharmaceuticals include the development of new pharmaceutical and veterinary products .
-
Heterocyclic Compounds
- Summary of the application : Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives, which could potentially include derivatives of “6-(4-Chlorophenoxy)pyridine-2-carbonitrile”, are among very important heterocyclic compounds with a wide range of interesting biological activities .
- Results or outcomes obtained : The results of using these compounds in chemical reactions include the synthesis of heterocyclic compounds with various biological activities .
Propiedades
IUPAC Name |
6-(4-chlorophenoxy)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O/c13-9-4-6-11(7-5-9)16-12-3-1-2-10(8-14)15-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMUDOIBPSZDKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC2=CC=C(C=C2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenoxy)pyridine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



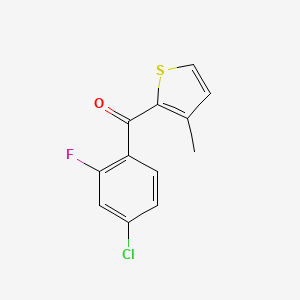
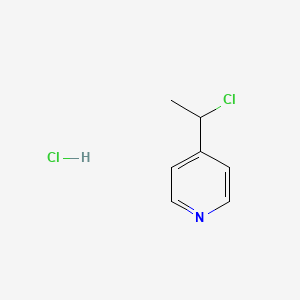

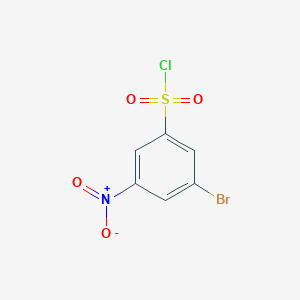
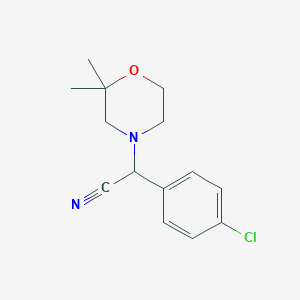
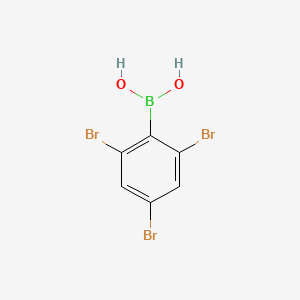
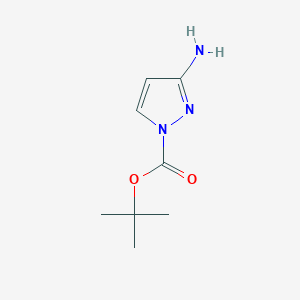
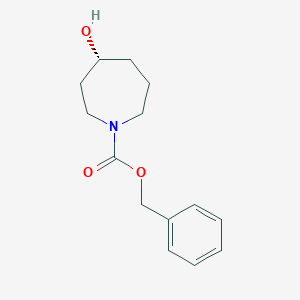
![6-chloro-N-[(3-methoxyphenyl)methyl]pyridazin-3-amine](/img/structure/B1454486.png)
